molecular formula C22H24N6O3 B4898588 N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No. B4898588
M. Wt: 420.5 g/mol
InChI Key: LFCJRTIUSXGDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine works by inhibiting the activity of a protein called BRD4, which is involved in regulating gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition can lead to the suppression of cancer cell growth. This compound binds to the bromodomain of BRD4, preventing it from interacting with chromatin and regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BRD4, with minimal activity against other bromodomain-containing proteins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is its high selectivity for BRD4, which reduces the potential for off-target effects. It also has good bioavailability and can be administered orally. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several future directions for research on N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine. One area of focus is the development of more potent and selective inhibitors of BRD4. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of this compound in preclinical models of cancer is an area of ongoing research to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves a multi-step process starting with the reaction of 3-(1H-indazol-1-yl)propylamine with 3,4,5-trimethoxybenzaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been tested in animal models and has demonstrated efficacy in reducing tumor growth and improving survival rates.

properties

IUPAC Name

N-(3-indazol-1-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-29-19-11-16(12-20(30-2)21(19)31-3)17-14-24-27-22(26-17)23-9-6-10-28-18-8-5-4-7-15(18)13-25-28/h4-5,7-8,11-14H,6,9-10H2,1-3H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCJRTIUSXGDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=NC(=N2)NCCCN3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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